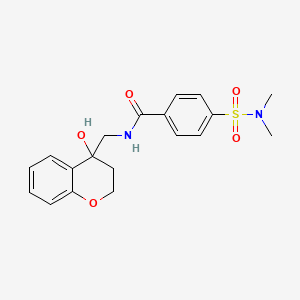

![molecular formula C10H12N2O3 B2378637 N-[1-(3-硝基苯基)乙基]乙酰胺 CAS No. 878653-47-5](/img/structure/B2378637.png)

N-[1-(3-硝基苯基)乙基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

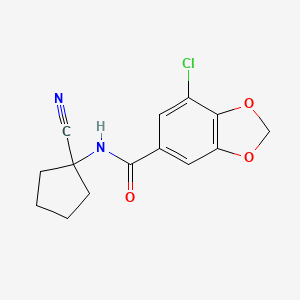

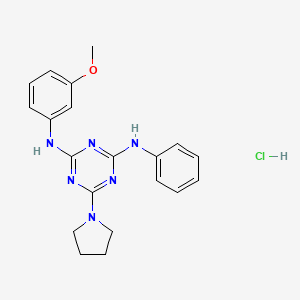

“N-[1-(3-nitrophenyl)ethyl]acetamide” is a compound that has gained significant interest in research circles due to its intriguing properties. It is also known by other names such as Acetanilide, 3’-nitro-; m-Nitroacetanilide; N-Acetyl-m-nitroaniline; 3-Nitro-N-acetylaniline; 3’-Nitroacetanilide; 3-Nitroacetanilide; N-(3-Nitrophenyl)acetic acid amide .

Molecular Structure Analysis

The molecular structure of “N-[1-(3-nitrophenyl)ethyl]acetamide” is based on structures generated from information available in ECHA’s databases . It contains total 27 bond(s); 15 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 nitro group(s) (aromatic) .

科学研究应用

Synthesis of Optically Transparent Nonlinear Single Crystals

N-[1-(3-nitrophenyl)ethyl]acetamide has been used in the synthesis of optically transparent nonlinear single crystals. These crystals were grown by adopting a slow evaporation solution growth technique at room temperature . This application is significant in the field of optics and materials science.

Investigation of Nonlinear Optical Properties

The compound has been used to reveal the microscopic nonlinear optical properties. The first-order hyperpolarizability (β) was evaluated by using the density functional theory (DFT) quantum chemical calculations at B3LYP . This is particularly useful in the development of optical devices and systems.

Identification of Functional Groups

Fourier transform infrared (FT-IR) spectroscopic studies were performed for identifying different functional groups present in the compound . This application is important in the field of analytical chemistry and materials characterization.

Thermophysical Property Data Analysis

N-[1-(3-nitrophenyl)ethyl]acetamide has been used in the generation of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . This data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Investigation of Phase Transitions

The compound has been used in the investigation of phase transitions, particularly from crystal to liquid in equilibrium with gas . This is significant in the field of thermodynamics and materials science.

Study of Viscosity

N-[1-(3-nitrophenyl)ethyl]acetamide has been used in the study of viscosity, both in gas and liquid states . This is important in fluid dynamics and chemical engineering.

Study of Thermal Conductivity

The compound has been used in the study of thermal conductivity, again both in gas and liquid states . This is significant in the field of heat transfer and materials science.

Enthalpy Calculations

N-[1-(3-nitrophenyl)ethyl]acetamide has been used in the calculation of enthalpy, particularly in the transition from liquid to gas . This is important in energy studies and thermodynamics.

作用机制

Target of Action

The primary targets of N-[1-(3-nitrophenyl)ethyl]acetamide are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of N-[1-(3-nitrophenyl)ethyl]acetamide is also not well-defined. Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mechanism by which N-[1-(3-nitrophenyl)ethyl]acetamide interacts with its targets and induces these changes is a topic of ongoing research.

Biochemical Pathways

The biochemical pathways affected by N-[1-(3-nitrophenyl)ethyl]acetamide are not well-documented. As a derivative of indole, it may potentially influence a variety of biochemical pathways. Indole and its derivatives are known to be involved in a wide range of biological processes

Pharmacokinetics

Its molecular weight is 180.1607 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given its structural similarity to indole derivatives, it may exhibit a broad spectrum of biological activities . .

属性

IUPAC Name |

N-[1-(3-nitrophenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-4-3-5-10(6-9)12(14)15/h3-7H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXYCGNYYDVLSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-nitrophenyl)ethyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2378564.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)

![N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2378571.png)